molecular formula C16H9ClN2O2 B6016914 2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B6016914
M. Wt: 296.71 g/mol
InChI Key: YSCRTZZQYTWUSN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a benzofuran fused with a pyrimidinone core, substituted at the 2-position with a 4-chlorophenyl group.

Properties

IUPAC Name

2-(4-chlorophenyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-10-7-5-9(6-8-10)15-18-13-11-3-1-2-4-12(11)21-14(13)16(20)19-15/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCRTZZQYTWUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thioxo-Benzofuropyrimidinone Precursors

The foundational step involves preparing 2-thioxobenzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-4(1H)-one derivatives. As reported by, iminophosphorane (2 ) reacts with excess carbon disulfide in a dichloromethane/acetonitrile mixture under reflux for 24–28 hours. This yields intermediates 4a-d , including the 4-chlorophenyl variant (4c ), with an 86% yield. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the iminophosphorane, followed by cyclization to form the fused benzofuropyrimidinone core.

Reaction Conditions :

  • Solvent: Dichloromethane/acetonitrile (1:1)

  • Temperature: Reflux (~80°C)

  • Time: 24–28 hours

  • Yield: 84–86%

Characterization of 4c :

  • 1H NMR (DMSO-d6) : δ 7.48–8.05 (m, 9H, Ar-H and NH).

  • MS : m/z 367 (M+-H, 62%), 279 (91%).

  • Elemental Analysis : Calcd for C17H9ClN4O2S: C 55.36, H 2.46, N 15.19; Found: C 55.43, H 2.57, N 15.04.

Alkylation for Side-Chain Functionalization

Intermediate 4c undergoes alkylation with 3-(2-(bromomethyl)phenyl)-3-methoxyacrylate in dry DMF using potassium carbonate as a base. This introduces the methoxyacrylate side chain, yielding strobilurin analogues (e.g., 5a ) with 90% efficiency. While this step is tailored for agrochemical applications, modifying the alkylating agent could adapt the method for pharmaceutical derivatives.

Key Optimization Parameters :

  • Base: K2CO3 (2 equiv)

  • Temperature: 50°C

  • Time: 3–6 hours

Crystal Structure-Guided Synthesis

Cyclization of 3-(4-Chlorophenyl) Precursors

The crystal structure of 3-(4-chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one provides insights into regioselective synthesis. The compound’s near-planar benzofuropyrimidine core (maximum deviation: 0.029 Å) suggests that cyclization under mild conditions preserves structural integrity. A plausible route involves:

  • Formation of Benzofuran Intermediate : Coupling 2-hydroxybenzaldehyde with 4-chlorophenylacetonitrile.

  • Pyrimidinone Ring Closure : Using urea or thiourea under acidic conditions.

Experimental Validation :

  • Intramolecular Hydrogen Bonding : Stabilizes the transition state during cyclization.

  • π–π Stacking Interactions : Observed in the crystal structure (centroid distances: 3.258–3.870 Å), implying that aromatic interactions drive crystallization purity.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Scalability
Cyclocondensation86%24–28 hoursModerateHigh
BF3·OEt2 Cyclization~70%*6–12 hours*LowModerate
Crystal-Guided Synthesis75%*48 hours*HighLow

*Estimated based on analogous reactions.

Mechanistic Insights and Challenges

Side Reactions and Byproducts

  • Oxidation of Thiol Intermediates : In method 1, excess CS2 may lead to disulfide formation, necessitating inert atmospheres.

  • Regioselectivity Issues : BF3·OEt2-mediated reactions risk forming regioisomers without precise temperature control.

Solvent and Temperature Optimization

  • Polar Aprotic Solvents : DMF and acetonitrile enhance nucleophilicity in cyclocondensation.

  • Reflux vs. Room Temperature : Higher temperatures (50–80°C) accelerate cyclization but may degrade sensitive substituents .

Chemical Reactions Analysis

Key Reaction Conditions:

ReagentTemperature (°C)CatalystYield (%)
4-Chlorophenol50–60K₂CO₃ (anhyd.)78–85

Mechanistic Insight : The carbodiimide intermediate undergoes nucleophilic attack by the phenolate ion of 4-chlorophenol, followed by cyclization to form the pyrimidinone ring .

Functionalization at the 2-Position

The 2-amino group in related benzofuropyrimidines is reactive toward:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I, C₂H₅Br) in DMF/K₂CO₃ yields 2-alkylamino derivatives .

  • Acylation : Reaction with acid chlorides (e.g., acetyl chloride) forms 2-acyl derivatives .

Example Reaction:

2-Amino → 2-Alkylthio Derivatives

SubstrateReagentConditionsYield (%)
2-Amino derivativeCS₂, n-propylamine40–50°C, 24 h70–75
ProductR-X (alkyl halide)K₂CO₃, DMF, 50–60°C80–85

This method is adaptable to introduce sulfur-containing groups at the 2-position .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:

  • Acid Hydrolysis : Forms 4-chlorophenyl-substituted benzofuran carboxylic acid derivatives.

  • Base-Induced Rearrangement : Generates fused quinazoline analogues via ring expansion .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Reactivity Trends:

ReactionPosition SelectivityCatalystYield (%)
NitrationmetaH₂SO₄60–65
SulfonationparaOleum55–60

Cross-Coupling Reactions

The chlorine atom on the phenyl ring enables Suzuki-Miyaura coupling with aryl boronic acids:

ConditionsCatalystProductYield (%)
Pd(PPh₃)₄, K₂CO₃Toluene/H₂O (3:1)Biaryl-substituted derivative70–75

This modification enhances pharmacological potential by introducing diverse aryl groups .

Spectroscopic Characterization

Critical data for structural confirmation:

  • ¹H NMR (DMSO-d₆) :

    • δ 7.84–7.82 (m, 1H, ArH), 7.61–7.50 (m, 2H, ArH), 4.36–4.32 (m, 2H, NCH₂) .

  • IR (KBr) :

    • 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-Cl) .

  • MS : m/z 364 (M⁺) .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 250°C without melting .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to 2-(4-chlorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one have shown efficacy against different cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential. Some studies report that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines .

Synthetic Pathways

The synthesis of 2-(4-chlorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps, including the reaction of 4-chlorobenzaldehyde with various heterocyclic compounds. A detailed synthetic route involves:

  • Formation of Benzofuro[3,2-d]pyrimidine : The initial step includes the condensation of substituted phenyl groups with pyrimidine derivatives.
  • Chlorination : Introduction of the chlorine atom typically occurs through electrophilic aromatic substitution methods.
  • Purification : The final product is purified using recrystallization techniques to obtain high-purity samples suitable for biological testing .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study assessed the anticancer effects of 2-(4-chlorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one on breast cancer cell lines. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting a mechanism involving mitochondrial dysfunction .
  • Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a lead compound for further development .

Data Summary

The following table summarizes key data related to the compound's applications:

ApplicationActivity TypeObservations
AnticancerApoptosis inductionSignificant growth inhibition
AntimicrobialBacterial inhibitionEffective against gram-positive/negative bacteria
Anti-inflammatoryCytokine modulationReduced levels of TNF-alpha

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidinone Cores

  • 8-Bromo-2-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

    • Structural Difference : Bromine at the 8-position and 2-chlorophenyl at the 2-position.
    • Properties : Exhibits antimicrobial and antioxidant activities, with compound 4o showing significant DPPH radical scavenging at 50 μg .
    • Molecular Weight : ~350–380 (estimated from similar derivatives) .
  • 3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one Structural Difference: Isopropyl and 4-methoxyphenoxy substituents. Crystallography: Monoclinic crystal system (P21/c) with unit cell dimensions a = 10.0358 Å, b = 14.2879 Å, c = 13.2071 Å . Implication: Bulkier substituents may reduce solubility but enhance steric interactions in target binding.

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • 6-(4-Chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one Structural Difference: Thiophene replaces benzofuran. Activity: Acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, suggesting utility in obesity treatment . Key Feature: The sulfur atom in thieno derivatives may alter electronic properties compared to oxygen in benzofuro analogs.
  • 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Structural Difference: Cyclopentylamino group at the 2-position. Activity: Potent phosphodiesterase 7 (PDE7) inhibitor (IC₅₀ = 0.12 μM), highlighting the impact of amine substituents on enzyme affinity .

Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives

  • 2-Chloro-3-(4-chlorophenyl)-pyrido[3,2-d]pyrimidin-4(3H)-one
    • Structural Difference : Pyridine ring replaces benzofuran.
    • Molecular Weight : 292.124, higher than benzofuro analogs due to the nitrogen-rich pyrido core .
    • Implication : Increased hydrogen-bonding capacity may enhance solubility but reduce blood-brain barrier penetration.

Table 1: Melting Points and Molecular Weights

Compound Class Example Substituents Melting Point (°C) Molecular Weight Reference
Benzofuropyrimidinone 2-(4-Chlorophenyl) Not reported ~220–350*
Thienopyrimidinone 6-(4-Chlorophenyl) 259–261 315.13
Pyridopyrimidinone 2-Chloro-3-(4-chlorophenyl) Not reported 292.12
Benzofuropyrimidinone (Bromo) 8-Bromo-2-(2-chlorophenyl) Not reported ~350–380

*Estimated based on analogs.

Key Structural-Activity Relationships (SAR)

  • Benzofuran vs.
  • Chlorophenyl Position : 4-Chlorophenyl at the 2-position (target compound) may enhance hydrophobic interactions compared to 2-chlorophenyl in bromo derivatives .
  • Amine Substituents: Cyclopentylamino or isopropylamino groups in thieno derivatives significantly boost PDE7 inhibition, suggesting similar modifications could optimize benzofuro analogs .

Biological Activity

2-(4-chlorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the class of benzofuro[3,2-d]pyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fused ring system that includes a benzofuran and pyrimidine moiety. The structural configuration is critical for its biological activity, as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant anticancer properties. For example, compounds in this class have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain derivatives displayed IC50 values in the low micromolar range against solid tumors and hematological malignancies, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses potent antibacterial effects, making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit key enzymes involved in various biological processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases .

The biological activity of 2-(4-chlorophenyl) benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Intramolecular Interactions : The presence of intramolecular hydrogen bonding and π–π stacking interactions within its structure enhances stability and bioactivity .
  • Target Binding : Molecular docking studies suggest that the compound binds effectively to target sites in enzymes and receptors, facilitating its inhibitory effects .

Study 1: Anticancer Efficacy

In a recent study focusing on various derivatives of benzofuro[3,2-d]pyrimidines, one compound demonstrated potent cytotoxicity against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines with IC50 values ranging from 1.18 to 8.83 μM. This highlights the potential of these compounds in cancer therapy .

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity with MIC values below 50 μg/mL, confirming their therapeutic potential .

Data Summary

Activity Tested Compounds IC50 Values (μM) Remarks
AnticancerVarious derivatives1.18 - 8.83Effective against multiple cell lines
AntimicrobialSelected derivatives<50Significant activity against bacteria
Enzyme Inhibition2-(4-chlorophenyl)...Not specifiedInhibits AChE

Q & A

How can researchers optimize the synthetic yield of 2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one using aza-Wittig reactions?

Methodological Answer:
The aza-Wittig reaction is a key step in synthesizing benzofuropyrimidine derivatives. To optimize yield:

  • Use triethyl orthoformate as a cyclization agent in refluxing ethanol (80–100°C) for 10–12 hours to facilitate ring closure .
  • Incorporate substituents like hydrazine hydrate to stabilize intermediates, improving reaction efficiency (e.g., 72% yield for compound 6d in ).
  • Monitor reaction progress via TLC and purify via column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the target compound .
    Advanced Consideration: Substituents at the 4-chlorophenyl group may sterically hinder cyclization; computational modeling (DFT) can predict steric effects and guide substituent selection.

What challenges arise in resolving the crystal structure of this compound via X-ray diffraction, and how are they addressed?

Methodological Answer:
Key challenges include:

  • Crystal Quality: Poor diffraction due to twinning or disorder. Mitigate by recrystallizing from ethanol or DMSO to obtain single crystals (0.20 × 0.10 × 0.10 mm dimensions in ).
  • Absorption Corrections: Use multi-scan methods (e.g., SADABS in SHELX) for MoKα radiation (λ = 0.71073 Å) to correct for absorption effects .
  • Refinement: Employ SHELXL for least-squares refinement. For example, refinement of the title compound (C22H22ClN3O2) achieved R = 0.054 and wR = 0.151 using 2941 reflections .

How do structural modifications at the 6-position of benzofuropyrimidine derivatives influence their biological activity?

Methodological Answer:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances bioactivity. For instance, 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (compound 10d) showed potent EGFR inhibition (IC50 = 18 nM) due to improved hydrophobic interactions .
  • SAR Studies: Compare analogs via in vitro assays. For example, replacing 4-chlorophenyl with 4-methoxyphenyl reduced activity by 40%, highlighting the importance of halogen interactions .
    Data Table:
Substituent (6-position)Biological Activity (IC50)Reference
4-Chlorophenyl18 nM (EGFR)
4-Methoxyphenyl30 nM (EGFR)
Unsubstituted>100 nM

What methodologies are effective in analyzing tautomeric equilibria of benzofuropyrimidinones in solution?

Methodological Answer:

  • NMR Spectroscopy: Use 1H and 13C NMR in DMSO-d6 to detect tautomeric shifts. For example, the NH proton at δ 11.6 ppm (broad singlet) in compound 10d confirms the 3H-keto tautomer .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict tautomer stability. Solvent effects (e.g., DMSO vs. chloroform) can shift equilibria, validated via UV-Vis spectroscopy .

How can Pd-catalyzed cross-coupling reactions be applied to functionalize the thieno[3,2-d]pyrimidin-4(3H)-one scaffold?

Methodological Answer:

  • Buchwald-Hartwig Amination: Introduce aryl/alkyl amines at the 2-position using Pd(OAc)2/XPhos catalysts. For example, coupling tert-butylamine with 6-(4-nitrophenyl)thieno[3,2-d]pyrimidin-4(3H)-one achieved 19% yield after column chromatography .
  • Suzuki-Miyaura Coupling: Attach aryl boronic acids to the 6-position using Pd(PPh3)4/K2CO3 in dioxane/water (80°C, 12 h). Post-reduction (Fe/AcOH) of nitro to amine groups yields bioactive analogs (32% yield for compound 4p) .

What strategies mitigate toxicity concerns in the chlorination step of pyrimidinone synthesis?

Methodological Answer:

  • Alternative Chlorination: Replace POCl3 with SOCl2 in toluene/Et3N (100°C, 6 h), reducing hazardous waste. This method achieved 85% yield for 4-chlorothieno[3,2-d]pyrimidine .
  • Microwave-Assisted Synthesis: Shorten reaction time (15 min vs. 6 h) using controlled microwave heating (140°C), minimizing side-product formation .

How can computational methods predict the pharmacokinetic properties of 2-(4-chlorophenyl)benzofuropyrimidinone derivatives?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to calculate logP (optimal range: 2–4), solubility (LogS > -4), and CYP450 inhibition. For example, compound 10d has logP = 3.1 and high intestinal absorption (HIA = 95%) .
  • Docking Studies: AutoDock Vina models interactions with target proteins (e.g., EGFR kinase). The 4-chlorophenyl group forms π-π stacking with Phe723, critical for activity .

What contradictions exist in reported bioactivity data for benzofuropyrimidinones, and how can they be resolved?

Critical Analysis:

  • Inconsistent IC50 Values: Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using 10 μM ATP and 1% DMSO .
  • Off-Target Effects: Use selectivity profiling (e.g., KinomeScan) to confirm target specificity. For example, compound 10d showed >50% inhibition at 1 μM for 12/403 kinases, necessitating structural refinement .

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